3-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively for their diverse biological activities . They contain a five-membered ring with three nitrogen atoms and two carbon atoms. The 1,2,4-triazole ring is a versatile scaffold that can be modified to generate a wide range of compounds with different properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of an appropriate hydrazide with a carbonyl compound, followed by cyclization . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of the 1,2,4-triazole ring, which can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse, depending on the substituents on the triazole ring. Some reactions may involve the nitrogen atoms in the ring, while others may involve the substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structure. Some general properties include thermal stability and acceptable densities .Scientific Research Applications
Synthesis and Chemical Properties
Compounds related to "(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone" have been synthesized and studied for their chemical properties and potential as intermediates in the development of pharmaceuticals and materials. For instance, the synthesis of heterocyclic compounds such as thiazolidinone, imidazolone, pyrimidinone, and others incorporating triazine moieties has been reported. These syntheses involve treatments of precursor compounds with various reagents to obtain products with potential anticancer activities (El-Gendy et al., 2003).
Biological Activities
Several studies have explored the biological activities of compounds structurally related to the specified chemical, focusing on their potential as therapeutic agents. For example:
- Anticancer and Antituberculosis Activities : Some derivatives have been synthesized and evaluated for their anticancer and antituberculosis properties, demonstrating the potential utility of these compounds in medicinal chemistry applications (Mallikarjuna et al., 2014).
- Anti-Diabetic Properties : Triazolo-pyridazine-6-yl-substituted piperazines have been identified as selective antagonists for specific receptors, showing analgesic effects in animal models. These findings suggest potential applications in treating pain associated with diabetic neuropathy (Tsuno et al., 2017).
Utility as Fluorescent Sensors
Compounds with pyridinyl-triazine derivatives have been synthesized and evaluated for their fluorescent properties, with specific applications as sensors for detecting ferric ions. This highlights their potential use in analytical chemistry and environmental monitoring (Thirumurugan & Perumal, 2011).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to interact with various biological targets, including enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. 1,2,4-triazole derivatives have been reported to exhibit various biological activities, such as anticancer, antibacterial, and antiviral effects . These activities are often attributed to the ability of the 1,2,4-triazole ring to form hydrogen bonds with different targets, leading to changes in the target’s function .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may affect pathways related to cell growth and survival.
Pharmacokinetics
The presence of the 1,2,4-triazole ring and piperazine moiety in the compound’s structure suggests that it may have good bioavailability and drug-like properties .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This suggests that the compound may have potential anticancer effects.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N10O/c24-13(12-15-8-16-20-12)22-5-3-21(4-6-22)10-1-2-11(19-18-10)23-9-14-7-17-23/h1-2,7-9H,3-6H2,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPAUSYHVFLOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.